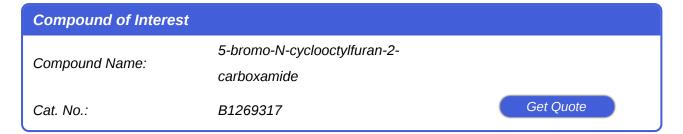


Application Note: Detailed Synthesis Protocol for 5-bromo-N-cyclooctylfuran-2-carboxamide

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This document provides a detailed protocol for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide**, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on a standard amide coupling reaction between 5-bromofuran-2-carboxylic acid and cyclooctylamine.

Compound Information



Parameter	Value	Reference
Product Name	5-bromo-N-cyclooctylfuran-2- carboxamide	INVALID-LINK[1]
CAS Number	310453-09-9	INVALID-LINK[1]
Molecular Formula	C13H18BrNO2	INVALID-LINK[1]
Molecular Weight	300.19 g/mol	INVALID-LINK[1]
Starting Material 1	5-Bromofuran-2-carboxylic acid	[2][3][4][5][6]
CAS Number (SM1)	585-70-6	[2][3][4][5][6]
Molecular Weight (SM1)	190.98 g/mol	[5]
Starting Material 2	Cyclooctylamine	[7][8][9][10][11]
CAS Number (SM2)	5452-37-9	[8]
Molecular Weight (SM2)	127.23 g/mol	[8]

Experimental Protocol: Amide Coupling Using a Carbodiimide Reagent

This protocol is a general guideline based on established amide bond formation methodologies[12][13]. Optimization may be required to achieve higher yields.

Materials and Reagents:

- 5-Bromofuran-2-carboxylic acid
- Cyclooctylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)



- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (for extraction and chromatography)
- Hexanes (for chromatography)

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 equivalent).
- Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,Ndimethylformamide (DMF).
- Addition of Reagents: To the stirred solution, add hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
- Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Amine Addition: In a separate flask, dissolve cyclooctylamine (1.1 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture.
- Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:



- Dilute the reaction mixture with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-cyclooctylfuran-2-carboxamide.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Protocol: Acyl Chloride Formation

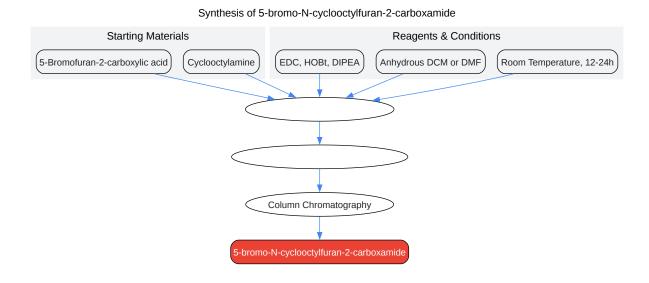
An alternative method involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate[12][14].

- Acyl Chloride Formation: Gently reflux a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF. After the reaction is complete (typically 1-3 hours), remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
- Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution in an ice bath and add a solution of cyclooctylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in DCM dropwise.
- Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). The work-up and purification steps are similar to the carbodiimide protocol described above.

Visualizing the Synthesis Workflow



The following diagram illustrates the general workflow for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide** via the carbodiimide coupling method.



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Caption: Workflow for the synthesis of **5-bromo-N-cyclooctylfuran-2-carboxamide**.

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